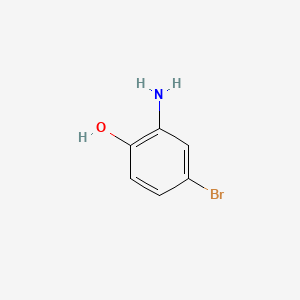
2-Amino-4-Bromofenol
Descripción general
Descripción
2-Amino-4-Bromophenol (2-ABP) is an organic compound with an aromatic ring structure. It belongs to the class of phenol derivatives and is used as a building block in synthetic organic chemistry. 2-ABP is also used in the synthesis of a number of biologically active compounds, such as inhibitors and drugs. In addition, 2-ABP has been studied extensively for its potential applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Preparación de Ariloxadiazolobenzoxazinonas
El 2-amino-4-bromofenol se utiliza como reactivo para la preparación de ariloxadiazolobenzoxazinonas mediante la reacción de Suzuki-Miyaura . Esta reacción es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza ampliamente en química orgánica para sintetizar diversos compuestos orgánicos.
Aminación oxidativa catalizada por cobre
Este compuesto también se utiliza en la aminación oxidativa catalizada por cobre de benzoxazoles y azoles relacionados a través de la activación del enlace C-H y C-N . Este proceso es significativo en el campo de la química sintética, ya que proporciona una nueva vía para la síntesis de moléculas complejas.
Síntesis de inhibidores de la proteína tirosina fosfatasa 1B
El this compound se utiliza en la síntesis de derivados de ácido N-(alcoxi fenil) -aminocarbonilbenzoico, que actúan como inhibidores de la proteína tirosina fosfatasa 1B . Estos inhibidores son agentes terapéuticos potenciales para el tratamiento de la diabetes tipo 2 y la obesidad.
Preparación de inhibidores lipofílicos de la reductoisomerasa de desoxi-xilulosa-fosfato
Se utiliza en la preparación de inhibidores lipofílicos de la reductoisomerasa de desoxi-xilulosa-fosfato . Estos inhibidores son agentes antimicrobianos potenciales, ya que inhiben una enzima clave en la vía no mevalonato de la biosíntesis de isoprenoides.
Síntesis de bencenosulfonamidas de benzoxazol
El this compound se utiliza en la síntesis de bencenosulfonamidas de benzoxazol . Estos compuestos son inhibidores alostéricos de la fructosa-1,6-bisfosfatasa, una enzima involucrada en el metabolismo de la glucosa, y por lo tanto tienen aplicaciones potenciales en el tratamiento de la diabetes tipo 2.
Mecanismo De Acción
Target of Action
2-Amino-4-Bromophenol is a reactant used in the preparation of various biochemical compounds . It has been used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which are known to inhibit protein tyrosine phosphatase 1B . This enzyme plays a crucial role in insulin signaling and is considered a target for the treatment of type 2 diabetes and obesity .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it participates in the Suzuki-Miyaura reaction, a type of cross-coupling reaction, to form biaryl compounds . It is also involved in copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation .
Biochemical Pathways
2-Amino-4-Bromophenol affects several biochemical pathways. It is used in the synthesis of benzoxazole benzenesulfonamides, which are allosteric inhibitors of fructose-1,6-bisphosphatase . This enzyme is a key player in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Result of Action
The molecular and cellular effects of 2-Amino-4-Bromophenol’s action depend on the specific biochemical pathways it affects. For instance, by contributing to the synthesis of inhibitors of fructose-1,6-bisphosphatase, it can potentially influence glucose metabolism .
Safety and Hazards
Direcciones Futuras
2-Amino-4-Bromophenol is used in various research applications. It is used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors . It is also used in the preparation of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors . Future research may explore more applications of this compound in different fields of chemistry.
Análisis Bioquímico
Biochemical Properties
2-Amino-4-Bromophenol plays a significant role in biochemical reactions, particularly in the synthesis of various inhibitors and reactants. It is used in the preparation of oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction and in the copper-catalyzed oxidative amination of benzoxazoles and related azoles . This compound interacts with enzymes such as protein tyrosine phosphatase 1B and fructose-1,6-bisphosphatase, acting as an inhibitor . These interactions are crucial for regulating enzyme activity and can influence various metabolic pathways.
Cellular Effects
2-Amino-4-Bromophenol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For instance, its interaction with protein tyrosine phosphatase 1B can affect insulin signaling pathways, potentially impacting glucose metabolism . Additionally, its inhibitory effect on fructose-1,6-bisphosphatase can alter gluconeogenesis, affecting overall cellular energy balance .
Molecular Mechanism
At the molecular level, 2-Amino-4-Bromophenol exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its inhibition of protein tyrosine phosphatase 1B involves binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation reactions . Similarly, its interaction with fructose-1,6-bisphosphatase involves binding to an allosteric site, leading to conformational changes that reduce enzyme activity . These molecular interactions result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-Bromophenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4-Bromophenol is relatively stable under standard storage conditions, with a melting point of 130-135°C Long-term exposure to 2-Amino-4-Bromophenol in in vitro and in vivo studies has shown potential cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-4-Bromophenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and improving metabolic balance. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on organ function and overall health .
Metabolic Pathways
2-Amino-4-Bromophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of protein tyrosine phosphatase 1B and fructose-1,6-bisphosphatase affects key metabolic pathways such as insulin signaling and gluconeogenesis . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Amino-4-Bromophenol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 2-Amino-4-Bromophenol are crucial for its biological activity, as they determine the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of 2-Amino-4-Bromophenol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes and other biomolecules, affecting overall cellular function .
Propiedades
IUPAC Name |
2-amino-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIPENGTGSNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326075 | |
| Record name | 2-Amino-4-Bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40925-68-6 | |
| Record name | 40925-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-Bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-bromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
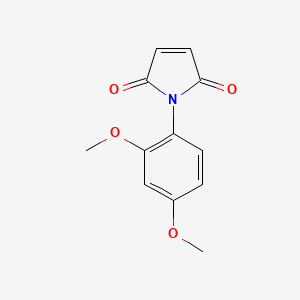
![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)
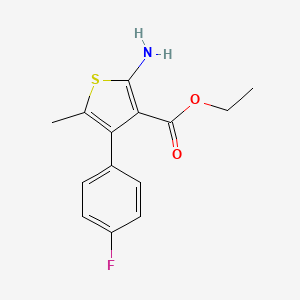
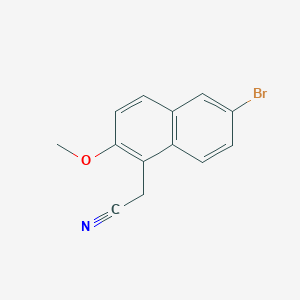
![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

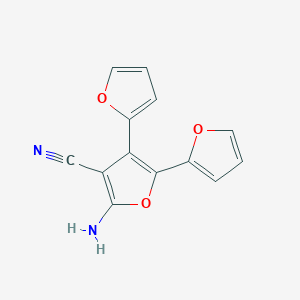



![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)
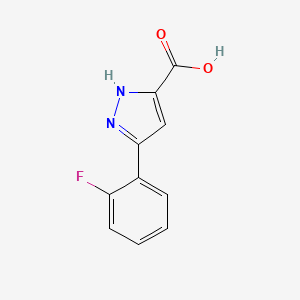
![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

